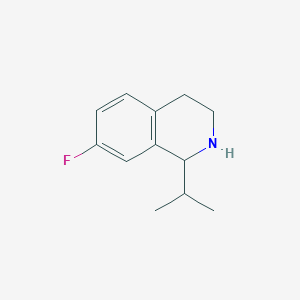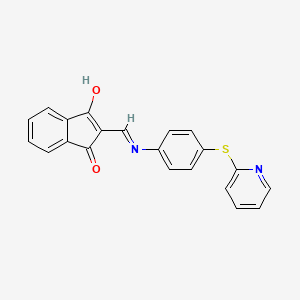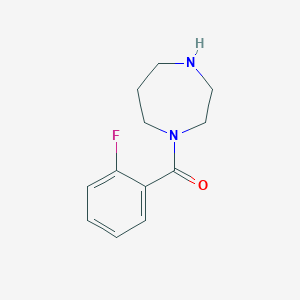![molecular formula C26H29N5O2 B2416271 1,7-dimethyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 861138-85-4](/img/structure/B2416271.png)
1,7-dimethyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-dimethyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H29N5O2 and its molecular weight is 443.551. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Receptor Affinity and Pharmacological Evaluation
Research on purine derivatives, such as the 8-aminoalkyl and arylpiperazine derivatives of purine-2,6-dione, has shown significant potential in the discovery of new ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), with implications in treating psychological disorders like depression and anxiety. These compounds exhibit varied pharmacological profiles, including anxiolytic and antidepressant properties, highlighting the therapeutic potential of purine-based molecules in neuropsychiatric disease management (Chłoń-Rzepa et al., 2013).
Adenosine Receptor Interaction
Purinediones have been explored for their affinity towards adenosine receptors (ARs), which are crucial targets for neurodegenerative diseases. The study of tricyclic pyrimido- and pyrazinoxanthines at human and rat ARs uncovers the structural diversity within purinediones that influence AR subtype selectivity and species-specific binding affinities. This research underscores the importance of purine analogs in developing AR-targeted therapies for conditions such as Parkinson's and Alzheimer's diseases (Szymańska et al., 2016).
Molecular Docking and Drug Design
The synthesis and evaluation of new arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment offer insights into the design of potent receptor antagonists. By analyzing the affinity for 5-HT(1A), 5-HT(2A), α(1), and D(2) receptors, these studies contribute to the understanding of molecular interactions essential for the development of targeted therapies for CNS disorders (Jurczyk et al., 2004).
Antioxidant and Anti-inflammatory Activities
The exploration of substituted analogs based on purine-2,4,8-triones has revealed compounds with significant antiinflammatory activity. This research demonstrates the potential of purine derivatives in developing new treatments for chronic inflammatory conditions, highlighting the role of these molecules in inhibiting cyclooxygenase enzymes and their potential for a reduced side-effect profile (Kaminski et al., 1989).
Neurodegenerative Disease Treatment
Research on 1,3-dialkyl-substituted tetrahydropyrimido[1,2-f]purinediones as multi-target drugs for neurodegenerative diseases illustrates the compound's dual activity against adenosine receptors and monoamine oxidases. This dual-target approach suggests a potential strategy for developing treatments that offer symptomatic relief and disease-modifying effects for disorders like Parkinson's and Alzheimer's (Koch et al., 2013).
Eigenschaften
IUPAC Name |
1,7-dimethyl-3,9-bis(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-19-17-29(15-13-20-9-5-3-6-10-20)25-27-23-22(31(25)18-19)24(32)30(26(33)28(23)2)16-14-21-11-7-4-8-12-21/h3-12,19H,13-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBFPWVADDGCDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)CCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2416191.png)
![7-(4-(2-(4-chlorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2416193.png)
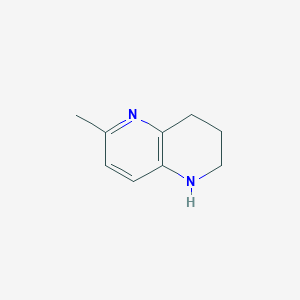
![1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416195.png)
![6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine](/img/structure/B2416197.png)

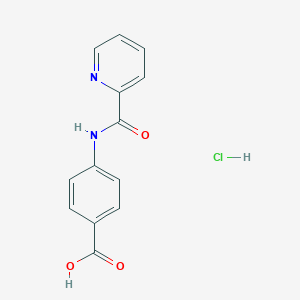
![3,4-dihydro-2H-quinolin-1-yl-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]methanone](/img/structure/B2416202.png)
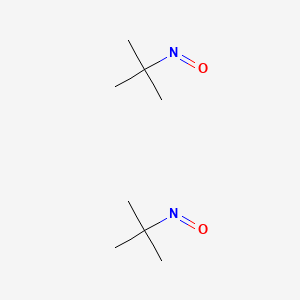
![methyl 4-methoxy-3-(N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)benzoate](/img/structure/B2416206.png)
